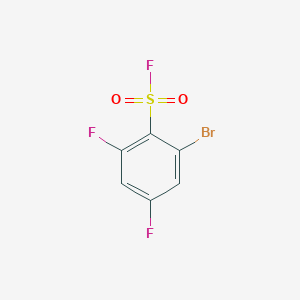

2-Bromo-4,6-difluorobenzenesulfonyl fluoride

Übersicht

Beschreibung

2-Bromo-4,6-difluorobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H2BrF3O2S. It is a sulfonyl fluoride derivative that contains bromine and fluorine atoms, making it a highly reactive and versatile compound in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-difluorobenzenesulfonyl fluoride typically involves the reaction of 2-bromo-4,6-difluorobenzenesulfonyl chloride with fluoride sources. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4,6-difluorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonyl thiol derivatives.

Oxidation and reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfonamide, sulfonate, and sulfonyl thiol derivatives, which are valuable intermediates in various chemical syntheses .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Molecular Formula: C₆H₂BrF₃O₂S

Molecular Weight: 275.043 g/mol

The compound's sulfonyl fluoride motif enables it to act as a reactive electrophile that can form covalent bonds with nucleophiles, such as amino acids in proteins. This property is particularly valuable in enzyme inhibition studies, where it can selectively modify active sites and alter enzyme activity.

Organic Synthesis

2-Bromo-4,6-difluorobenzenesulfonyl fluoride is employed as a reagent in organic synthesis to introduce sulfonyl fluoride groups into various organic molecules. This modification can enhance the biological activity or stability of compounds.

Enzyme Inhibition Studies

The compound is extensively used in biochemical research to study the inhibition of serine proteases and other enzymes that interact with sulfonyl fluoride groups. By covalently modifying these enzymes, researchers can elucidate mechanisms of action and identify potential therapeutic targets.

Production of Specialty Chemicals

In industrial applications, this compound serves as an intermediate for the synthesis of specialty chemicals and materials. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in the development of new chemical entities.

Case Study 1: Enzyme Inhibition

In a study examining the effects of sulfonyl fluorides on serine proteases, researchers utilized this compound to demonstrate its capacity to irreversibly inhibit enzyme activity. The study concluded that the compound could serve as a lead structure for developing novel protease inhibitors.

Case Study 2: Synthesis of Fluorinated Compounds

Another research project focused on using this compound as a precursor for synthesizing fluorinated bioactive molecules. The introduction of fluorine was shown to significantly enhance the pharmacological properties of these compounds.

Wirkmechanismus

The mechanism of action of 2-Bromo-4,6-difluorobenzenesulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This reactivity makes it a valuable tool in modifying biological molecules and studying enzyme mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar in structure but contains a chloride group instead of a fluoride group.

4-Bromo-2,6-difluorobenzotrifluoride: Contains a trifluoromethyl group instead of a sulfonyl fluoride group.

Uniqueness

2-Bromo-4,6-difluorobenzenesulfonyl fluoride is unique due to its combination of bromine, fluorine, and sulfonyl fluoride groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly useful in synthetic chemistry and enzyme inhibition studies .

Biologische Aktivität

2-Bromo-4,6-difluorobenzenesulfonyl fluoride (CAS Number: 351003-42-4) is a sulfonyl fluoride compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: CHBrFOS

- Molecular Weight: 275.043 g/mol

- MDL Number: MFCD28411329

- Purity: 95%

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in various diseases, including cancer.

Inhibition Profile

Research indicates that this compound exhibits selective inhibition against specific receptor tyrosine kinases (RTKs). The inhibition of RTKs can disrupt signaling pathways that promote cell proliferation and survival, making this compound a candidate for therapeutic applications in oncology.

Biological Activity Data

| Biological Activity | IC50 Value | Target |

|---|---|---|

| Inhibition of EGFR | Low nanomolar | EGFR |

| Inhibition of PDGFR | Sub-micromolar | PDGFR |

| Inhibition of KIT | Nanomolar | KIT |

Case Studies and Research Findings

-

Kinase Inhibition Studies

A study published in the Journal of Medicinal Chemistry evaluated various small molecule kinase inhibitors, including this compound. The compound demonstrated significant inhibitory activity against EGFR and PDGFR with IC50 values in the low nanomolar range, indicating its potential as an anticancer agent . -

Selectivity and Side Effects

The selectivity of this compound for certain kinases over others suggests a reduced likelihood of off-target effects. However, like many kinase inhibitors, it may still present side effects such as rash and gastrointestinal disturbances . -

Preclinical Models

In preclinical models, the compound's efficacy was assessed in various cancer cell lines. It showed potent activity against cells expressing mutant forms of EGFR, which are often associated with resistance to standard therapies .

Eigenschaften

IUPAC Name |

2-bromo-4,6-difluorobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQJPKWCZMLUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.